Cas no 114562-59-3 (1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-)

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- structure
114562-59-3 structure
Product name:1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
CAS No:114562-59-3
MF:C10H13NO3
MW:195.22
CID:132446
PubChem ID:98528

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
    • (±)-N-Hydroxy-3,4-methylenedioxyamphetamine
    • 1-(1,3-Benzodioxol-5-yl)-N-hydroxy-2-propanamine
    • (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE&
    • (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine
    • Methylenedioxyhydroxyamphetamine
    • N-Hydroxy methylenedioxyamphetamine
    • NS00017970
    • FNDCTJYFKOQGTL-UHFFFAOYSA-N
    • N-Hydroxy-3,4-methylenedioxyamphetamine
    • N-hydroxy-3,4-methylenedioxyamphetamine (N-hydroxy MDA)
    • SCHEMBL1742365
    • (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine, analytical standard
    • N-Hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
    • NCGC00247701-01
    • N-OH-Mda
    • 1,3-Benzodioxole-5-ethanamine, N-hydroxy-alpha-methyl-
    • SJE1T2B1A7
    • DTXSID30860972
    • N-Hydroxy mda
    • 3,4-METHYLENEDIOXY-N-HYDROXYAMPHETAMINE-
    • (+/-)-N-HYDROXY-3,4-(METHYLENEDIOXY)AMPHETAMINE
    • MDOH
    • 114562-59-3
    • UNII-SJE1T2B1A7
    • N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine
    • N-HYDROXYTENAMPHETAMINE
    • 74698-47-8
    • n-hydroxy-3,4-methylenedioxymethamphetamine
    • CHEMBL127313
    • 1,3-BENZODIOXOLE-5-ETHANAMINE, N-HYDROXY-.ALPHA.-METHYL-
    • DEA No. 7402
    • (+/-)-N(.ALPHA.-METHYL-3,4-(METHYLENEDIOXY)PHENETHYL)HYDROXYLAMINE
    • N-hydroxy-MDA (hydrochloride)
    • MDH (PSYCHEDELIC)
    • N-Hydroxy-alpha-methyl-1,3-benzodioxole-5-ethanamine
    • Q4043402
    • N-HYDROXY-MDA
    • (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE
    • 3,4-Methylenedioxy-N-hydroxyamphetamine
    • AKOS006283222
    • Inchi: InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3
    • InChI Key: FNDCTJYFKOQGTL-UHFFFAOYSA-N
    • SMILES: ONC(C)CC1=CC2OCOC=2C=C1

Computed Properties

  • Exact Mass: 195.09
  • Monoisotopic Mass: 195.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.7A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.246
  • Boiling Point: 349.7°C at 760 mmHg
  • Flash Point: 165.3°C
  • Refractive Index: 1.573
  • LogP: 1.71600

1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGII
  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36
  • Hazardous Material Identification: Xn

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd